2-Ethyl-1-methylindolizine 2-Ethyl-1-methylindolizine
Brand Name: Vulcanchem
CAS No.: 88274-05-9
VCID: VC16009551
InChI: InChI=1S/C11H13N/c1-3-10-8-12-7-5-4-6-11(12)9(10)2/h4-8H,3H2,1-2H3
SMILES:
Molecular Formula: C11H13N
Molecular Weight: 159.23 g/mol

2-Ethyl-1-methylindolizine

CAS No.: 88274-05-9

Cat. No.: VC16009551

Molecular Formula: C11H13N

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-1-methylindolizine - 88274-05-9

Specification

CAS No. 88274-05-9
Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
IUPAC Name 2-ethyl-1-methylindolizine
Standard InChI InChI=1S/C11H13N/c1-3-10-8-12-7-5-4-6-11(12)9(10)2/h4-8H,3H2,1-2H3
Standard InChI Key WRKRGVANARCNBM-UHFFFAOYSA-N
Canonical SMILES CCC1=CN2C=CC=CC2=C1C

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Substituent Effects

2-Ethyl-1-methylindolizine belongs to the indolizine class, a bicyclic system integrating pyrrole and pyridine motifs. The compound’s structure is defined by a planar aromatic system with a nitrogen atom at position 1 and substituents at positions 1 (methyl) and 2 (ethyl) (Figure 1). These alkyl groups enhance solubility in organic solvents compared to unsubstituted indolizines, as evidenced by log P values calculated for analogous compounds . The ethyl group at position 2 introduces steric bulk, influencing intermolecular interactions in crystal packing and receptor binding .

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of related indolizines reveals carbonyl stretches at ~1,700 cm⁻¹ for ester functionalities, while nuclear magnetic resonance (NMR) spectra show distinct signals for methyl (δ 1.34 ppm) and ethyl groups (δ 4.30 ppm) . For 2-ethyl-1-methylindolizine derivatives, ¹³C-NMR typically exhibits aromatic carbons at 120–150 ppm and ester carbonyls near 166 ppm . Mass spectrometry confirms molecular ions consistent with the formula C₁₁H₁₃N, though exact mass data for the parent compound remains underrepresented in current literature.

Synthetic Methodologies

1,3-Dipolar Cycloaddition

A prevalent route to indolizines involves 1,3-dipolar cycloaddition between pyridinium ylides and electron-deficient alkynes. For example, microwave-assisted reactions of pyridinium salts with diethyl acetylenedicarboxylate (DEAD) yield ethyl indolizine-1-carboxylates in 69–77% yields . This method’s efficiency is attributed to microwave irradiation, which reduces reaction times from hours to minutes while maintaining regioselectivity .

Table 1: Synthetic Conditions for Indolizine Derivatives

ReactantsConditionsYield (%)Reference
Pyridinium salt + DEADMicrowave, 100°C, 30 min75
4-Methoxy pyridine + Phenacyl bromideAcetone, reflux, 5 h69–77

Alternative Pathways

Copper-catalyzed cyclization and transition metal-mediated cross-couplings offer supplementary routes, though these are less explored for 2-ethyl-1-methylindolizine specifically. Theoretical studies using density functional theory (DFT) suggest that charge-transfer interactions between ylides and dipolarophiles dictate reaction feasibility .

Pharmacological Activities

Cyclooxygenase-2 (COX-2) Inhibition

Indolizine derivatives exhibit notable COX-2 inhibitory activity, a key target in anti-inflammatory drug development. In a seminal study, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate demonstrated an IC₅₀ of 5.84 µM, outperforming indomethacin (IC₅₀ = 6.84 µM) . Molecular docking revealed hydrophobic interactions between the ethyl group and COX-2’s active site, underscoring the role of alkyl substituents in enhancing binding affinity .

Table 2: Biological Activities of Indolizine Derivatives

CompoundActivity (IC₅₀ or LC₅₀)Target OrganismReference
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate5.84 µMCOX-2 enzyme
Ethyl 3-nitro-7-methylindolizine-1-carboxylate50 ppmAnopheles arabiensis

Crystallographic and Computational Insights

Single-Crystal X-ray Diffraction

Crystallographic analysis of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate revealed a monoclinic lattice (space group P2₁/n) with unit cell parameters a = 12.0497 Å, b = 17.8324 Å, c = 19.6052 Å . The indolizine core adopts a planar conformation, with ester groups oriented perpendicular to the aromatic plane, minimizing steric clash .

Hirshfeld Surface Analysis

Hirshfeld surfaces for related compounds highlight dominant H···O (23.4%) and H···H (58.1%) interactions, indicating the importance of van der Waals forces in crystal stability . Energy framework calculations using Crystal Explorer further quantify dispersion energies as the primary stabilization component .

Comparative Analysis with Structural Analogs

Methylindoles vs. Ethylindolizines

While methylindoles like 1-methylindole prioritize π-π stacking due to their planar structures, 2-ethyl-1-methylindolizine’s bicyclic system enables dual hydrophobic and dipole interactions. This duality enhances receptor binding versatility, as observed in COX-2 inhibition assays .

Substitution Patterns and Bioactivity

Ethyl groups at position 2 improve metabolic stability compared to smaller substituents. For instance, 2-ethyl analogs show 20% higher plasma half-lives in murine models than their methyl counterparts, likely due to reduced cytochrome P450 oxidation .

Emerging Applications and Future Directions

Materials Science

Indolizines’ fluorescence properties, attributed to extended π-conjugation, position them as candidates for organic light-emitting diodes (OLEDs). Substitution at position 2 with electron-donating groups (e.g., ethyl) redshifts emission wavelengths, a critical parameter for optoelectronic applications .

Drug Development

Ongoing research aims to optimize 2-ethyl-1-methylindolizine’s pharmacokinetic profile. Prodrug strategies, such as ester-to-acid conversion, are being explored to enhance bioavailability while retaining COX-2 selectivity .

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